3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
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Overview
Description
3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is a complex organic compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The purification steps are scaled up accordingly to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-5-(trifluoromethyl)benzoyl chloride
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3,5-Dimethyl-N′-(4-(trifluoromethyl)benzoyl)isoxazole-4-carbohydrazide
Uniqueness
3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
3,3-dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-13(2)12(21)18-6-7-19(13)11(20)9-4-3-5-10(8-9)14(15,16)17/h3-5,8H,6-7H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZSRLYYZPPUHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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